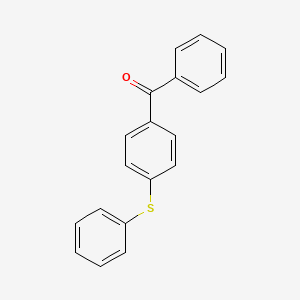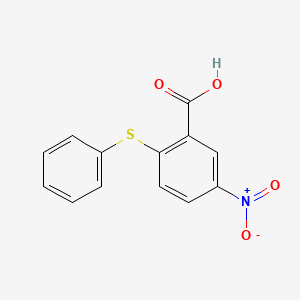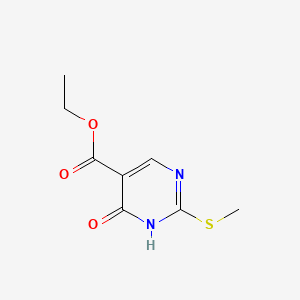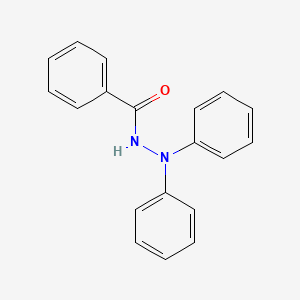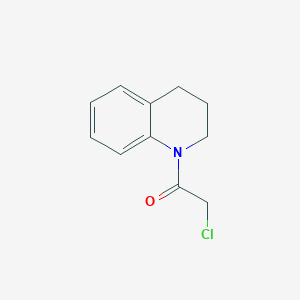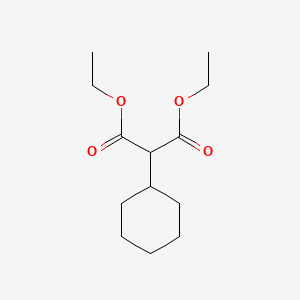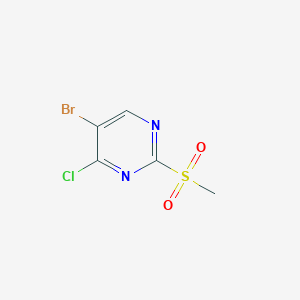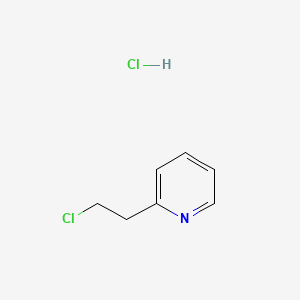
2-(2-Chlorethyl)pyridiniumchlorid
Übersicht
Beschreibung
2-(2-Chloroethyl)pyridine hydrochloride (CEP-HCl) is a chemical compound used in a variety of scientific research applications. CEP-HCl is a water-soluble, colorless solid that can be synthesized from a variety of starting materials. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. CEP-HCl has been used in laboratory experiments to study the effects of various drugs and compounds on living cells and organisms.
Wissenschaftliche Forschungsanwendungen
Synthese von chemischen Bausteinen
2-(2-Chlorethyl)pyridiniumchlorid: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener chemischer Bausteine. Seine Reaktivität, insbesondere das Vorhandensein der Chlorethylgruppe, macht es für die Konstruktion komplexer Moleküle geeignet, die in der Pharmakologie und Agrochemie eingesetzt werden. Forscher verwenden diese Verbindung bei der Synthese von heterocyclischen Verbindungen, die Kernstrukturen in vielen therapeutischen Wirkstoffen sind .
Entwicklung von Kontrastmitteln für die MRT
Im Bereich der medizinischen Bildgebung dient This compound als Vorläufer bei der Entwicklung von Kontrastmitteln für die Magnetresonanztomographie (MRT). Die Verbindung kann zur Synthese von Gadolinium-basierten Kontrastmitteln verwendet werden, die die Sichtbarkeit interner Strukturen in MRT-Scans verbessern .
Materialwissenschaftliche Forschung
Materialwissenschaftler setzen This compound bei der Herstellung neuer Materialien mit spezifischen Eigenschaften ein. Es kann verwendet werden, um die Oberflächeneigenschaften von Polymeren zu modifizieren oder um funktionalisierte Oberflächen für Sensoren und andere elektronische Geräte zu erzeugen .
Katalyse- und Enzyminhibitionstudien
Diese Verbindung findet Anwendung in der Katalyseforschung, wo sie zur Untersuchung des Wirkmechanismus verschiedener Katalysatoren verwendet wird. Zusätzlich wird sie in Enzyminhibitionstudien verwendet, um die Interaktion zwischen Enzymen und potenziellen Inhibitoren zu verstehen, was für die Medikamentenentwicklung entscheidend ist .
Organische Synthesemethodik
This compound: wird in der organischen Synthesemethodik als Reagenz zur Einführung von Pyridylgruppen in organische Moleküle verwendet. Dies ist besonders nützlich bei der Synthese von Verbindungen mit potenziellen pharmakologischen Aktivitäten .
Chemieunterricht und -forschung
In akademischen Einrichtungen wird This compound verwendet, um Studenten verschiedene chemische Reaktionen und Synthesetechniken vorzuführen. Es wird auch in Forschungsprojekten verwendet, um neue Synthesewege zu entwickeln und Reaktionsmechanismen zu untersuchen .
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It is known that 2-(2-chloroethyl)pyridine, a similar compound, is an alkylating agent . Alkylating agents typically target DNA molecules in cells, causing damage and preventing the DNA from dividing and producing new cells.
Mode of Action
As an alkylating agent, 2-(2-Chloroethyl)pyridine hydrochloride likely interacts with its targets by transferring an alkyl group to the DNA molecule. This process can result in the formation of cross-links within the DNA structure, leading to DNA damage and preventing DNA replication .
Biochemical Pathways
The alkylating action can lead to DNA damage, triggering cellular responses to repair the damage or initiate cell death if the damage is too severe .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloroethyl)pyridine hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . For instance, it is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZKIFBRVWUSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195093 | |
| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4226-37-3 | |
| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4226-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

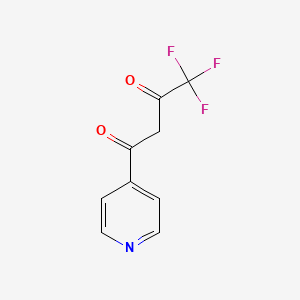
![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)

